Dihydrotetrodecamycin

Descripción general

Descripción

Dihidrotetrodecamicina es un compuesto antibiótico aislado del caldo de fermentación de la bacteria Streptomyces nashvillensis MJ885-mF8. Exhibe una actividad antimicrobiana significativa, particularmente contra las especies de Pasteurella piscicida, con una concentración inhibitoria mínima (CIM) de 50 mg/mL . Este compuesto forma parte de la gran familia de antibióticos tetrodecamicina, conocidos por sus potentes propiedades antibacterianas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dihidrotetrodecamicina implica la fermentación de Streptomyces nashvillensis MJ885-mF8. El caldo de fermentación se somete a varios procesos de extracción y purificación para aislar el compuesto. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción suelen ser de propiedad exclusiva y se detallan en la literatura científica especializada .

Métodos de producción industrial: La producción industrial de dihidrotetrodecamicina generalmente sigue procesos de fermentación a gran escala. La bacteria Streptomyces nashvillensis se cultiva en biorreactores en condiciones controladas para maximizar el rendimiento. Después de la fermentación, el caldo se somete a filtración, extracción con disolventes y técnicas cromatográficas para purificar la dihidrotetrodecamicina .

Análisis De Reacciones Químicas

Tipos de reacciones: Dihidrotetrodecamicina puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.

Reducción: Las reacciones de reducción pueden alterar los grupos cetónicos dentro del compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o metoxilo.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Reactivos como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄).

Sustitución: Condiciones que involucran nucleófilos como haluros o aminas en presencia de catalizadores.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes a partir de cetonas .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Mechanism of Action:

Dihydrotetrodecamycin exhibits its antibacterial effects primarily through covalent modification of target proteins, which disrupts essential cellular processes in bacteria. This mechanism is particularly valuable in combating antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Minimum Inhibitory Concentration (MIC):

The effectiveness of this compound is often measured using the Minimum Inhibitory Concentration (MIC) assay. Studies have demonstrated that this compound has low MIC values against various clinical isolates, indicating strong antibacterial activity. For instance, one study reported an MIC range from 1 µg/ml to 64 µg/ml against resistant strains, showcasing its potential as a therapeutic agent in clinical settings .

Case Studies

-

Clinical Efficacy Against Resistant Strains:

A study conducted on the bioactivity of this compound revealed its effectiveness against multidrug-resistant pathogens. The compound was shown to inhibit the growth of MRSA and other resistant Gram-positive bacteria in vitro, suggesting its potential application in treating serious infections where conventional antibiotics fail . -

Biosynthetic Pathway Exploration:

Research into the biosynthetic gene clusters responsible for the production of this compound has provided insights into how similar compounds can be engineered or enhanced for better efficacy. Genetic manipulation techniques have been employed to explore variations in production levels and bioactivity, paving the way for synthetic biology applications in antibiotic development .

Comparative Data Table

| Compound | MIC (µg/ml) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| This compound | 1 - 64 | MRSA, VRE | Covalent modification of target proteins |

| 13-Deoxytetrodecamycin | 2 - 32 | Gram-positive pathogens | Disruption of cell wall synthesis |

| Tetrodecamycin | 4 - 128 | Various Gram-positive bacteria | Inhibition of protein synthesis |

Mecanismo De Acción

El mecanismo de acción de la dihidrotetrodecamicina implica la inhibición de la síntesis de proteínas bacterianas. Se une al ribosoma bacteriano, interfiriendo con el proceso de traducción y finalmente provocando la muerte celular. Los objetivos moleculares incluyen el ARN ribosomal y las proteínas asociadas, interrumpiendo la función normal del ribosoma .

Compuestos similares:

Tetrodecamicina: Otro antibiótico de la misma familia, con propiedades antimicrobianas similares pero distintas.

13-Deoxitetrodecamicina: Un derivado con ligeras diferencias estructurales, lo que afecta su bioactividad.

W5.9: Una molécula novedosa producida a través de la misma vía biosintética, con bioactividades únicas.

Singularidad: Dihidrotetrodecamicina destaca por su actividad específica contra las especies Pasteurella piscicida y su aislamiento relativamente sencillo de los procesos de fermentación. Su estructura única y sus potentes propiedades antibacterianas la convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Tetrodecamycin: Another antibiotic from the same family, with similar but distinct antimicrobial properties.

13-Deoxytetrodecamycin: A derivative with slight structural differences, affecting its bioactivity.

W5.9: A novel molecule produced through the same biosynthetic pathway, with unique bioactivities.

Uniqueness: Dihydrotetrodecamycin stands out due to its specific activity against Pasteurella piscicida species and its relatively straightforward isolation from fermentation processes. Its unique structure and potent antibacterial properties make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Dihydrotetrodecamycin (dhTDM) is a member of the tetrodecamycin family of antibiotics, which are produced by various Streptomyces species. This compound has garnered attention due to its antimicrobial properties, particularly against Gram-positive bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Classification

This compound is a derivative of tetrodecamycin and is characterized by its unique chemical structure, which includes a complex ring system typical of many natural antibiotics. The molecular formula for this compound is . Its structural similarities to other compounds in the tetrodecamycin family suggest potential overlapping mechanisms of action.

Efficacy Against Bacterial Strains

This compound exhibits varying levels of antibacterial activity:

- Gram-positive bacteria : It shows weak activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported to be significantly higher than those for its more potent relatives like tetrodecamycin. For instance, while tetrodecamycin has MICs ranging from 6.25 to 12.5 µg/mL against MRSA, this compound shows weaker activity .

The precise mechanisms by which this compound exerts its antibacterial effects remain under investigation. However, it is believed that the antibiotic disrupts bacterial cell wall synthesis or function, similar to other antibiotics in its class. The biosynthetic gene cluster responsible for producing this compound has been identified and is linked to the production of other bioactive compounds .

Case Studies and Research Findings

- Isolation and Characterization :

- Comparative Studies :

-

Genetic Manipulation :

- Research involving genetic manipulation of the biosynthetic pathways in Streptomyces species has provided insights into enhancing the production of this compound and related compounds. Such studies indicate that manipulating specific genes can lead to increased yields and potentially more potent derivatives .

Summary Table of Biological Activity

| Compound | Source | Target Pathogens | MIC (µg/mL) | Activity Level |

|---|---|---|---|---|

| This compound | Streptomyces nashvillensis | MRSA, other Gram-positive bacteria | Higher than 12.5 | Weak |

| Tetrodecamycin | Streptomyces nashvillensis | MRSA, Pseudomonas, others | 6.25 - 12.5 | Moderate to Strong |

Propiedades

IUPAC Name |

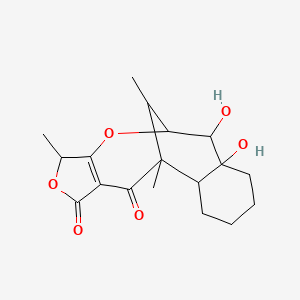

7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVGVJGZMKQXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937194 | |

| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166403-10-7 | |

| Record name | Dihydrotetrodecamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural differences between tetrodecamycin and dihydrotetrodecamycin?

A1: this compound is a derivative of tetrodecamycin. The key difference lies in the presence of a double bond in tetrodecamycin which is reduced to a single bond in this compound. This structural change is confirmed through catalytic hydrogenation of tetrodecamycin, yielding this compound []. The relative stereochemistry of this compound has been elucidated using X-ray crystallography [].

Q2: Are there any insights into the biosynthesis of this compound?

A3: While the exact biosynthetic pathway of this compound hasn't been fully elucidated, research suggests it's likely produced as a derivative of tetrodecamycin within the producing organism, Streptomyces nashvillensis MJ885-mF8 [, ]. This is supported by the identification of the biosynthetic gene cluster responsible for tetrodecamycin production in related Streptomyces species, suggesting a shared biosynthetic pathway for these compounds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.